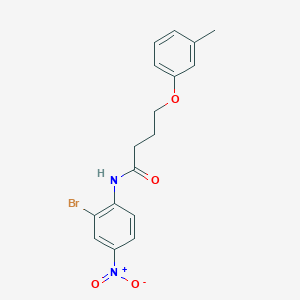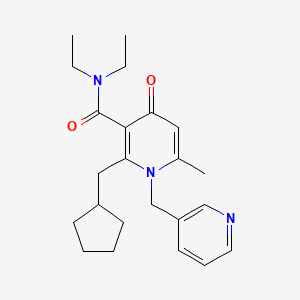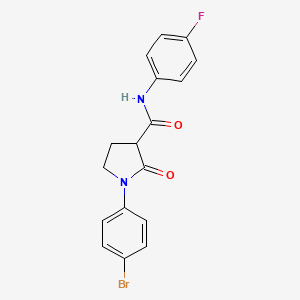
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as BNPPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. BNPPB is a selective inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature in the body.
Mechanism of Action
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide selectively inhibits the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, such as heat or capsaicin. The inhibition of TRPV1 by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide reduces the release of inflammatory mediators, such as prostaglandins and cytokines. Physiologically, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide reduces pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for laboratory experiments, including its selectivity for the TRPV1 ion channel and its ability to reduce pain and inflammation. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of research is the investigation of the potential use of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide in the treatment of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide and its potential side effects.
Conclusion:
In conclusion, N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. Its selective inhibition of the TRPV1 ion channel has shown promise in reducing pain and inflammation in animal models and has potential for use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide and its potential applications in the field of pharmacology.
Synthesis Methods
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves a series of chemical reactions, starting with the reaction of 2-bromo-4-nitroaniline with 3-methylphenol to form 2-bromo-4-nitrophenyl 3-methylphenyl ether. This intermediate compound is then reacted with butyryl chloride to yield N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been optimized to increase yield and purity, making it a viable option for laboratory experiments.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation. The TRPV1 ion channel is involved in the perception of pain and temperature, and its inhibition by N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to reduce pain and inflammation in animal models. N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-4-2-5-14(10-12)24-9-3-6-17(21)19-16-8-7-13(20(22)23)11-15(16)18/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXFPUOHYMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5049885.png)
![ethyl 4-({1-[(4-methylphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B5049889.png)
![N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5049907.png)
![N-(4-methyl-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5049910.png)
![2-methyl-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5049912.png)

![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5049926.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-nitrobenzamide](/img/structure/B5049927.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5049930.png)
![ethyl 4-[({[1-(acryloylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5049940.png)

![4,4'-[(2,5-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5049948.png)
![4-{2-[(pentafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5049953.png)
![5-[(1-methyl-1H-indol-2-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049955.png)